5-butylaminonaphthalene-1-sulfonyl Chloride

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

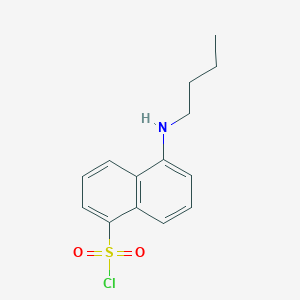

5-Butylaminonaphthalene-1-sulfonyl chloride (CAS 728864-87-7) exhibits a naphthalene backbone with two distinct functional groups: a sulfonyl chloride moiety at position 1 and a butylamino group at position 5. The molecule’s molecular formula is C₁₄H₁₆ClNO₂S , with a molecular weight of 297.8 g/mol . The naphthalene system provides a planar aromatic framework, while the sulfonyl chloride group introduces electrophilic reactivity. The butylamino substituent contributes hydrophobicity and potential hydrogen-bonding interactions via its secondary amine group.

Key Structural Features

| Feature | Description |

|---|---|

| Naphthalene Core | Planar bicyclic aromatic system with conjugated π-electrons |

| Sulfonyl Chloride | Electrophilic site at position 1 (S=O, S-Cl bonds) |

| Butylamino Group | Aliphatic chain (–N(C₄H₉)) at position 5; secondary amine functionality |

Crystallographic data for this specific compound are unavailable, but analogous structures (e.g., 5-dimethylaminonaphthalene-1-sulfonyl chloride) reveal sulfonyl chlorides typically adopt a non-planar conformation due to steric hindrance between the sulfonyl chloride and aromatic substituents. The sulfur atom in the sulfonyl group is tetrahedrally bonded, with bond lengths of approximately S=O (1.4–1.5 Å) and S–Cl (2.0–2.1 Å).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While explicit NMR data for this compound are not reported, analogous sulfonyl chlorides (e.g., dansyl chloride) provide a framework for interpretation.

Predicted NMR Shifts

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (naphthalene) | 7.2–8.3 | m (multiplet) |

| Butylamino (N–CH₂–) | 1.2–1.8 | m |

| Butylamino (–NH–) | 3.0–4.0 | br s (broad singlet) |

| Terminal –CH₂ (butyl chain) | 0.8–1.0 | t (triplet) |

The butylamino group’s NH proton is expected to exhibit broad singlet signals due to hydrogen bonding with the sulfonyl oxygen. Aromatic protons near the electron-withdrawing sulfonyl chloride group may show upfield shifts compared to non-substituted naphthalene.

Infrared (IR) Absorption Profile Analysis

The IR spectrum of sulfonyl chlorides typically includes:

- S=O Stretching : Strong absorption bands at 1350–1450 cm⁻¹ (asymmetric) and 1150–1250 cm⁻¹ (symmetric).

- S–Cl Stretching : Medium-intensity band near 600–800 cm⁻¹ .

- N–H Bending : Broad absorption around 1600–1650 cm⁻¹ (secondary amine).

The naphthalene ring contributes to aromatic C–H stretching (3050–3100 cm⁻¹) and bending vibrations (700–900 cm⁻¹).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) or chemical ionization (CI) mass spectrometry would reveal:

| Fragment Ion (m/z) | Proposed Structure |

|---|---|

| 297 | [M]⁺ (molecular ion) |

| 267 | [M – Cl]⁺ (loss of chlorine) |

| 253 | [M – SO₂]⁺ (sulfur dioxide elimination) |

| 149 | Butylamino fragment (C₅H₁₁N⁺) |

The sulfonyl chloride group’s instability under MS conditions leads to characteristic chloride loss and SO₂ elimination.

Computational Molecular Modeling Studies

Key Computational Parameters

| Property | Value | Source |

|---|---|---|

| LogP | 3.98 | ChemScene |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | ChemScene |

| Rotatable Bonds | 5 | ChemScene |

The LogP value indicates moderate lipophilicity, favoring partitioning into organic solvents. The TPSA reflects hydrogen-bonding capacity through the sulfonyl oxygen and amine group. Molecular modeling suggests the butyl chain adopts a gauche conformation to minimize steric clashes with the naphthalene ring.

Reactivity Insights

Properties

IUPAC Name |

5-(butylamino)naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2S/c1-2-3-10-16-13-8-4-7-12-11(13)6-5-9-14(12)19(15,17)18/h4-9,16H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBDFCNJJRYPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373785 | |

| Record name | 5-butylaminonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728864-87-7 | |

| Record name | 5-butylaminonaphthalene-1-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 728864-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Conditions

- Starting materials: Naphthalene sulfonic acid derivatives or substituted naphthalenes.

- Chlorosulfonylating agents: Chlorosulfonic acid (ClSO3H) or a mixture of chlorosulfonic acid and sulfuryl chloride (SO2Cl2).

- Solvents: Commonly dichloromethane (CH2Cl2) or methylene chloride.

- Temperature: Low temperatures (0–45 °C) to control reaction rate and selectivity.

Reaction Mechanism and Setup

The chlorosulfonylation reaction involves electrophilic substitution where the sulfonic acid group is converted to sulfonyl chloride by reaction with chlorosulfonic acid. The presence of sulfuryl chloride enhances chlorination efficiency and product purity.

A typical procedure involves:

- Cooling the reaction mixture in an ice bath.

- Slowly adding chlorosulfonic acid and sulfuryl chloride to the naphthalene derivative in dichloromethane under stirring.

- Maintaining the temperature between 0 and 10 °C for several hours.

- Quenching the reaction by pouring into ice water to separate the organic layer.

- Isolation of the sulfonyl chloride product by extraction and drying.

Representative Data from Patent CN1156441C

| Parameter | Condition/Result |

|---|---|

| Starting material | 1,4-dimethoxybenzene or 2-kharophen naphthalene sulfonic acid |

| Chlorosulfonylation agents | ClSO3H and SO2Cl2 |

| Temperature | 0–10 °C (ice bath cooling) |

| Reaction time | 2–3 hours |

| Work-up | Quench in ice water, separate layers |

| Yield | 90–95% |

| Purity (HPLC) | ≥98% |

| Physical state | Light yellow solid |

| Melting point | 115–117 °C |

This method yields high purity sulfonyl chlorides with good yields, suitable for further amination steps.

Coupling with Butylamine to Form this compound

Reaction Conditions

- Solvent: Anhydrous pyridine is commonly used to dissolve the amine and act as an acid scavenger.

- Temperature: Initial cooling to 0 °C during addition, followed by stirring at room temperature.

- Molar ratios: Slight excess of sulfonyl chloride (1.1 equivalents) relative to amine (1.0 mmol scale).

- Atmosphere: Nitrogen or inert atmosphere to prevent moisture interference.

Procedure Summary

- Dissolve butylamine in anhydrous pyridine.

- Add 5-(dimethylamino)naphthalene-1-sulfonyl chloride dropwise at 0 °C.

- Stir the mixture at room temperature until reaction completion (monitored by TLC).

- Pour reaction mixture into ice-cold water to precipitate the product.

- Filter, wash with hexane, and dry.

- Purify by column chromatography using ethyl acetate/hexane mixtures.

This procedure is adapted from sulfonamide synthesis protocols and is applicable to this compound synthesis.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Chlorosulfonylation | Naphthalene derivative + ClSO3H + SO2Cl2, 0–10 °C, CH2Cl2 | Formation of sulfonyl chloride intermediate, 90–95% yield, high purity |

| 2. Amination with butylamine | Butylamine in pyridine, 0 °C to RT, inert atmosphere | Formation of this compound, purified by chromatography |

Research Findings and Considerations

- Yield Optimization: Use of mixed chlorosulfonylating agents (ClSO3H and SO2Cl2) improves yield and purity compared to ClSO3H alone.

- Temperature Control: Low temperature during chlorosulfonylation prevents side reactions and decomposition.

- Purification: Flash chromatography and recrystallization ensure removal of impurities and unreacted starting materials.

- Stability: Sulfonyl chlorides should be stored under inert atmosphere at low temperature to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions: 5-Butylaminonaphthalene-1-sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alcohols or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1-sulfonic acid derivatives.

Reduction: Reduction reactions can produce butylamine derivatives.

Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

Synthesis of Sulfonamides

One of the primary applications of 5-butylaminonaphthalene-1-sulfonyl chloride is in the synthesis of sulfonamides. Sulfonamides are important in pharmaceuticals due to their antibacterial properties. The reaction typically involves the nucleophilic attack of an amine on the sulfonyl chloride, resulting in the formation of a sulfonamide.

Reaction Scheme:

Where represents an amine group and represents the butylaminonaphthalene moiety.

Fluorescent Labeling in Biochemistry

This compound is used for fluorescent labeling of proteins and amino acids. This application is crucial for studying protein interactions and dynamics through techniques such as fluorescence resonance energy transfer (FRET). The compound can react with primary amines to form stable fluorescent adducts, which can be detected using fluorescence spectroscopy.

Case Study: Protein Labeling

In a study investigating protein folding, researchers utilized this compound to label specific amino acids within proteins. The resulting fluorescently tagged proteins allowed for real-time monitoring of conformational changes during folding processes, providing insights into protein dynamics.

Use in Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in the preparation of various naphthalene derivatives and other complex organic molecules. Its ability to introduce the sulfonamide functionality makes it valuable in crafting compounds with enhanced biological activity.

Data Table: Examples of Synthesized Compounds Using this compound

Environmental Applications

Recent studies have explored the use of sulfonamides, including derivatives like this compound, in environmental chemistry for pollutant degradation. These compounds can act as intermediates in the synthesis of catalysts that facilitate the breakdown of environmental pollutants.

Case Study: Pollutant Degradation

A research project demonstrated that sulfonamide derivatives could effectively catalyze the degradation of specific organic pollutants in wastewater treatment processes. The incorporation of this compound into catalyst formulations enhanced their efficiency and selectivity.

Mechanism of Action

The mechanism by which 5-butylaminonaphthalene-1-sulfonyl chloride exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved in these reactions can vary, but typically include the formation of covalent bonds with nucleophilic sites on other molecules.

Comparison with Similar Compounds

Key Observations :

- The butylamino group introduces substantial hydrophobicity and steric hindrance compared to the smaller dimethylamino group. This may reduce solubility in polar solvents but enhance compatibility with organic matrices.

- The bromo substituent increases molecular weight significantly due to bromine’s atomic mass, likely rendering the compound more reactive in nucleophilic substitutions .

Biological Activity

5-Butylaminonaphthalene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and implications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

This compound possesses a naphthalene core substituted with a butylamino group and a sulfonyl chloride functional group. This structure is significant as the sulfonamide moiety is known to enhance the compound’s biological activities, particularly antibacterial and antiproliferative effects.

Synthesis of this compound

The synthesis typically involves the reaction of 5-butylaniline with naphthalene-1-sulfonyl chloride under controlled conditions. The resulting compound can be further modified to yield various sulfonamide derivatives, which may exhibit enhanced bioactivity.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. The mechanism often involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| Other Sulfonamides | S. aureus | 28 ± 0.10 | 15.62 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | 7.81 |

This data highlights that the compound's activity against E. coli is comparable to that of ciprofloxacin, a well-known antibiotic .

Antiproliferative Activity

In addition to antibacterial effects, sulfonamide derivatives have shown antiproliferative activity against various cancer cell lines. The mechanism often involves interference with DNA synthesis or cell cycle progression.

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 |

| Other Sulfonamides | A549 (Lung Cancer) | 20.0 |

These findings suggest that modifications to the sulfonamide structure can enhance therapeutic efficacy in cancer treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives, including:

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against HIV and other viruses, suggesting potential applications in antiviral drug development .

- Inflammatory Response : Research indicates that certain sulfonamide compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Synergistic Effects : Studies have shown that combining sulfonamides with other therapeutic agents can produce synergistic effects, enhancing their overall efficacy against resistant bacterial strains .

Q & A

Q. What are the ethical considerations in disposing of waste containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.